2-(1,2-benzoxazol-3-yl)-1-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]ethan-1-one
CAS No.: 1257548-48-3
Cat. No.: VC11877778
Molecular Formula: C22H23N5O2
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257548-48-3 |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 2-(1,2-benzoxazol-3-yl)-1-(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C22H23N5O2/c1-22(2,3)27-21(25-10-6-7-11-25)16-13-26(14-18(16)23-27)20(28)12-17-15-8-4-5-9-19(15)29-24-17/h4-11H,12-14H2,1-3H3 |
| Standard InChI Key | WEZIZPDBVKNYEY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)CC3=NOC4=CC=CC=C43)N5C=CC=C5 |
| Canonical SMILES | CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)CC3=NOC4=CC=CC=C43)N5C=CC=C5 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name reflects its intricate architecture:
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1,2-Benzoxazole: A bicyclic system comprising a benzene ring fused to an oxazole moiety (oxygen and nitrogen atoms at positions 1 and 2).
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Pyrrolo[3,4-c]pyrazole: A tricyclic system featuring a pyrrole ring fused to a pyrazole at specific positions (3,4-c connectivity).
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Substituents: A tert-butyl group at position 2 and a 1H-pyrrol-1-yl group at position 3 of the pyrrolopyrazole core.
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Ethanone linker: A ketone group bridges the benzoxazole and pyrrolopyrazole systems.
The structural complexity suggests potential for diverse molecular interactions, particularly in biological systems. For example, the tert-butyl group may enhance metabolic stability by steric shielding, while the pyrrole substituent could participate in π-π stacking or hydrogen bonding .
Synthetic Pathways and Precursors
While no direct synthesis protocols for this compound are publicly documented, analogous methodologies from the provided search results offer plausible routes:
Benzoxazole Formation
Benzoxazole rings are typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. For instance, 5-({[2-(2-aminoethyl)quinazolin-4-yl]amino}methyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (Search Result 1) employs a similar strategy using amide bond formation .
Pyrrolopyrazole Assembly
Pyrrolo[3,4-c]pyrazoles are often constructed through cyclocondensation reactions. A relevant example is N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)imidazo[1,2-a]pyridine-6-carboxamide (Search Result 1), which utilizes a multi-step sequence involving palladium-catalyzed couplings .
Functionalization Steps
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tert-Butyl Introduction: Alkylation with tert-butyl bromide or similar reagents, as seen in N-{[5-(4-methanesulfonylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-2,3,4-trimethoxybenzamide (Search Result 1) .
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Pyrrole Attachment: Buchwald-Hartwig amination or nucleophilic aromatic substitution, analogous to N,5-dimethyl-N-({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)thiophene-2-carboxamide (Search Result 1) .
Physicochemical Properties
Based on structural analogs, the compound likely exhibits the following properties:
The tert-butyl group significantly increases hydrophobicity, which may necessitate formulation strategies like micellar encapsulation or prodrug derivatization for biomedical applications .
Biological Activity and Mechanisms
While direct pharmacological data are unavailable, the structural motifs suggest potential interactions with:
Kinase Inhibition
The pyrrolopyrazole core resembles ATP-competitive kinase inhibitors. For example, 3-(2-amino-1H-1,3-benzodiazol-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid (Search Result 1) targets kinases via heterocyclic binding .
Antimicrobial Activity
Benzoxazole derivatives, such as 6-chloro-5-methoxypyrimidin-4-amine (Search Result 2), exhibit antimicrobial properties by disrupting DNA gyrase .
Central Nervous System (CNS) Targets
The compound’s lipophilicity and heterocyclic content may enable blood-brain barrier penetration, similar to 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (Search Result 2) .
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